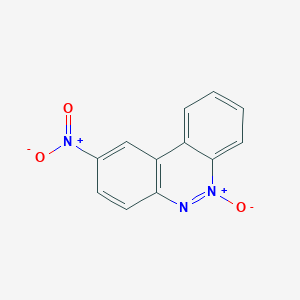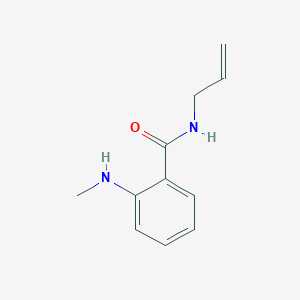
Benzamide, 2-(methylamino)-N-2-propenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2-(methylamino)-N-2-propenyl-: is an organic compound with the molecular formula C8H10N2O and a molecular weight of 150.1778 g/mol . It is also known by its IUPAC name 2-Methylamino-benzenecarboxamide . This compound is a derivative of benzamide, where the amine group is substituted with a methyl group and a propenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of benzamide derivatives typically involves the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and mild, providing high yields and eco-friendly conditions.
Industrial Production Methods: Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. The use of catalysts and ultrasonic irradiation can enhance the efficiency and yield of the reactions .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzamide derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: N-bromosuccinimide (NBS).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated benzamides.
Applications De Recherche Scientifique
Chemistry: Benzamide derivatives are used as intermediates in the synthesis of various organic compounds. They are also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, benzamide derivatives are used to study enzyme inhibition and protein interactions. They serve as probes for understanding biochemical pathways and molecular targets .
Medicine: Benzamide derivatives have shown potential in medicinal chemistry as therapeutic agents. They exhibit activities such as anti-inflammatory, analgesic, and antimicrobial properties .
Industry: In the industrial sector, benzamide derivatives are used in the production of plastics, rubber, and paper. They also serve as intermediates in the synthesis of dyes and pigments .
Mécanisme D'action
The mechanism of action of benzamide derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These compounds can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific structure and functional groups of the benzamide derivative.
Comparaison Avec Des Composés Similaires
Benzamide: The parent compound with the molecular formula C7H7NO .
Acetamide: A simpler amide with the molecular formula C2H5NO .
Formamide: The simplest amide with the molecular formula CH3NO .
Uniqueness: Benzamide, 2-(methylamino)-N-2-propenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
68614-89-1 |
|---|---|
Formule moléculaire |
C11H14N2O |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
2-(methylamino)-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C11H14N2O/c1-3-8-13-11(14)9-6-4-5-7-10(9)12-2/h3-7,12H,1,8H2,2H3,(H,13,14) |
Clé InChI |
YEFPOMVTYZIKHP-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=CC=C1C(=O)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14463417.png)
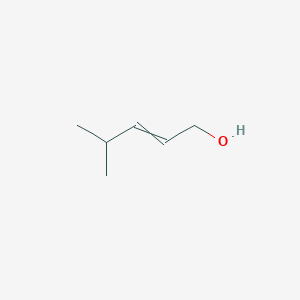
![N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide](/img/structure/B14463426.png)
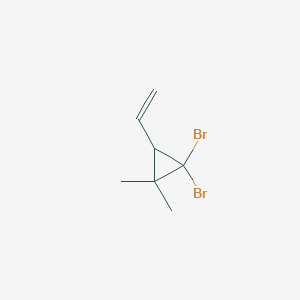
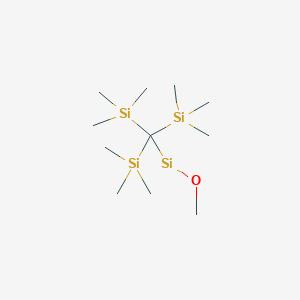
![1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one](/img/structure/B14463453.png)


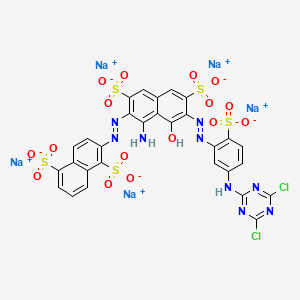

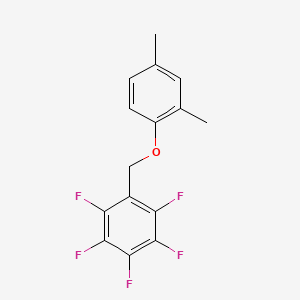
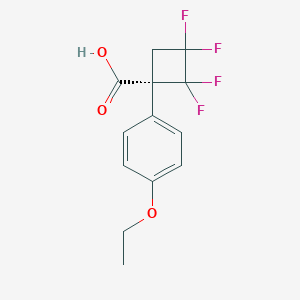
![N-tert-butyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14463505.png)
